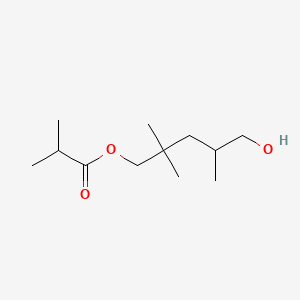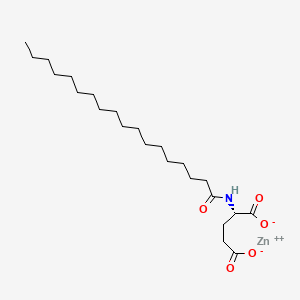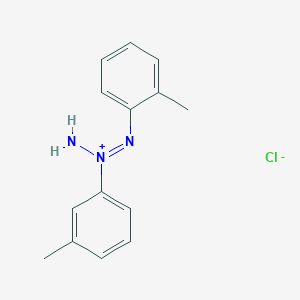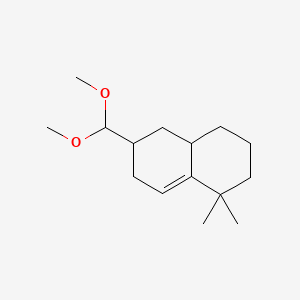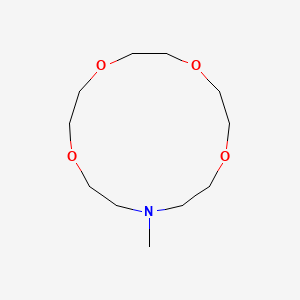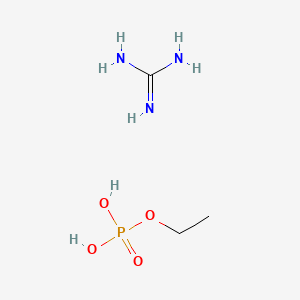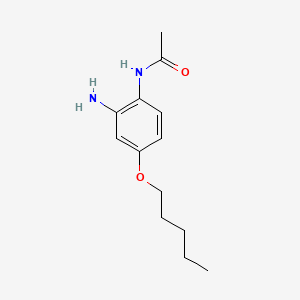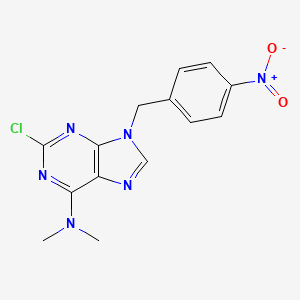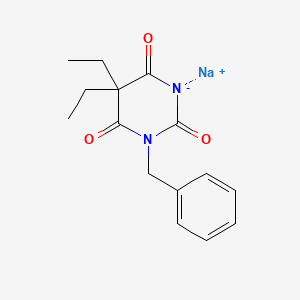
(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a long hydrocarbon chain with an unsaturated bond (Z-configuration) and multiple amine groups, making it a valuable molecule in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine typically involves the reaction of 9-octadecenylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with specific properties.
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions in biological systems.
Medicine
In medicine, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is explored for its potential as a drug delivery agent. Its ability to form micelles and liposomes makes it an attractive candidate for encapsulating and delivering therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties. It is also employed in the production of lubricants and corrosion inhibitors.
作用機序
The mechanism of action of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems, where the compound facilitates the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-hexadecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-octylpropane-1,3-diamine
Uniqueness
Compared to its analogs, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine stands out due to its unsaturated hydrocarbon chain. This feature imparts unique chemical and physical properties, such as enhanced reactivity and the ability to form stable emulsions. Additionally, the presence of multiple amine groups allows for versatile functionalization, making it a valuable compound in various applications.
特性
CAS番号 |
7173-64-0 |
|---|---|
分子式 |
C24H51N3 |
分子量 |
381.7 g/mol |
IUPAC名 |
N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9- |
InChIキー |
KSWPRMYMOCDMFJ-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


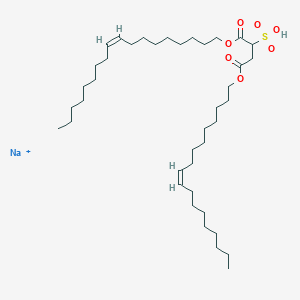
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
